molecular formula C14H9N3O5S B12384295 N'-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide

N'-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide

Cat. No.: B12384295
M. Wt: 331.31 g/mol
InChI Key: WQVGKOOIZTYHGL-UHFFFAOYSA-N
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Description

N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide is a complex organic compound that combines the structural features of benzothiophene, furan, and carbohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide typically involves the reaction of benzothiophene-2-carbonyl chloride with 5-nitrofuran-2-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The reaction conditions would be optimized to maximize yield and purity, and the process would be carried out in a controlled environment to ensure safety and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of the furan ring.

    Reduction: Amino derivatives of the furan ring.

    Substitution: Various substituted hydrazide derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitrofuran moiety may interact with bacterial enzymes, leading to the inhibition of bacterial growth. Additionally, the benzothiophene moiety may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene-2-carbonyl chloride: A precursor in the synthesis of N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide.

    5-nitrofuran-2-carbohydrazide: Another precursor in the synthesis of the target compound.

    N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide derivatives: Various derivatives can be synthesized by modifying the hydrazide or nitrofuran moieties.

Uniqueness

N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide is unique due to its combination of benzothiophene and nitrofuran moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in medicinal chemistry, materials science, and biological research.

Properties

Molecular Formula

C14H9N3O5S

Molecular Weight

331.31 g/mol

IUPAC Name

N'-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide

InChI

InChI=1S/C14H9N3O5S/c18-13(9-5-6-12(22-9)17(20)21)15-16-14(19)11-7-8-3-1-2-4-10(8)23-11/h1-7H,(H,15,18)(H,16,19)

InChI Key

WQVGKOOIZTYHGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NNC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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